molecular formula C8H10N2O4 B2795082 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1174830-89-7

3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2795082
M. Wt: 198.178
InChI Key: AZTXIGAYTZEAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as EMPC or ethyl 4-(1-methyl-1H-pyrazol-3-yl)-1-oxobutanoate, is a pyrazole-based compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : Research by (Kasımoğulları & Arslan, 2010) focused on synthesizing various pyrazole dicarboxylic acid derivatives, including those related to 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. These compounds were characterized using NMR, Mass, FTIR, and elemental analysis.

Applications in Organic Chemistry

  • Precursors for Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, similar to the compound , were used as precursors in cross-coupling reactions to form condensed pyrazoles, as studied by (Arbačiauskienė et al., 2011).

Nonlinear Optical Materials

  • Optical Nonlinearity Studies : A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, similar in structure to the compound of interest, was synthesized and studied for their optical nonlinearity. Compound 3c showed maximum nonlinearity, indicating potential for optical limiting applications. This was explored by (Chandrakantha et al., 2013).

Ionization Constants and Medium Effects

  • Study of Ionization Constants : Research conducted by (Alkan et al., 2009) included studying the ionization constants of some pyrazole carboxylic acids, including compounds similar to 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This was crucial in understanding the effects of structure and solvent on the acidity of these compounds.

Efficient Synthesis Methods

  • Two-Step Synthesis Approach : (Korneev et al., 2013) achieved a two-step synthesis of N-aryl 4-[(ethoxycarbonyl) oxy]-1H-pyrazole-3-carboxylates, which are structurally related to the compound of interest, highlighting an efficient synthesis method.

Auxin Activities and Synthesis of Acylamides

  • Synthesis and Auxin Activities : The study by (Yue et al., 2010) explored the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives, examining their auxin activities and potential antiblastic effects.

Safety And Hazards

Handle with care; follow safety precautions .

properties

IUPAC Name

3-ethoxycarbonyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-8(13)6-5(7(11)12)4-10(2)9-6/h4H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTXIGAYTZEAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Citations

For This Compound
1
Citations
SP Ivonin, BB Kurpil', OO Grygorenko… - Heterocyclic …, 2014 - degruyter.com
Reaction of hydrazones derived from ketones bearing an acceptor substituent adjacent to the carbonyl group (α,α,α-trifluoroacetone and ethyl pyruvate) with Vilsmeier-Haack reagent …
Number of citations: 4 www.degruyter.com

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